molecular formula C10H15NO2 B3139030 3-(methoxymethoxy)-N-methylbenzylamine CAS No. 475086-51-2

3-(methoxymethoxy)-N-methylbenzylamine

Cat. No.: B3139030
CAS No.: 475086-51-2
M. Wt: 181.23 g/mol
InChI Key: ROJBBHDSTZESKV-UHFFFAOYSA-N
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Description

3-(methoxymethoxy)-N-methylbenzylamine is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)-N-methylbenzylamine typically involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane . The benzylamine moiety can be introduced through reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethoxy)-N-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form primary amines.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like thiols or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Medicine: May be explored for its pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)-N-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The benzylamine moiety may interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methoxymethoxy)-N-methylbenzylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethoxy group provides stability and protection during synthetic processes, while the benzylamine moiety offers versatility in biological interactions.

Properties

IUPAC Name

1-[3-(methoxymethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-9-4-3-5-10(6-9)13-8-12-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBBHDSTZESKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5% platinum-carbon was suspended in 10 ml of methanol and a solution of 3.00 g of 3-(methoxymethoxy)benzaldehyde in 10 ml of methanol and 2.1 ml of 40% methylamine (methanol solution) were added. After heating to 30° C. under 2 atm, hydrogen was added for 22 hours. A catalyst was removed by filtering the reaction solution and the filtrate was concentrated. The residue was purified by silica gel column chromatography to obtain 2.51 g of the desired compound as a yellowish oily substance.
Quantity
3 g
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2.1 mL
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10 mL
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0 (± 1) mol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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